2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione

Description

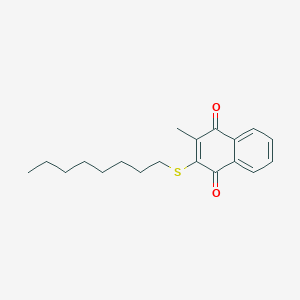

2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione: is an organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a methyl group at the second position, an octylsulfanyl group at the third position, and a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry .

Properties

Molecular Formula |

C19H24O2S |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

2-methyl-3-octylsulfanylnaphthalene-1,4-dione |

InChI |

InChI=1S/C19H24O2S/c1-3-4-5-6-7-10-13-22-19-14(2)17(20)15-11-8-9-12-16(15)18(19)21/h8-9,11-12H,3-7,10,13H2,1-2H3 |

InChI Key |

SAXFHZWUVDPCCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an octylthiol reacts with 2-methyl-1,4-naphthoquinone under basic conditions . The reaction can be carried out in solvents like ethanol or acetonitrile, with the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone, followed by the nucleophilic substitution with octylthiol. The oxidation step can be achieved using chromium trioxide in acetic acid or sulfuric acid . The process requires careful handling of reagents and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones depending on the electrophile used.

Scientific Research Applications

2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to generate reactive oxygen species.

Medicine: Explored for its role in developing new therapeutic agents targeting specific cellular pathways.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione involves its ability to undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies . The compound can also interact with various molecular targets, including enzymes involved in cellular respiration and DNA synthesis .

Comparison with Similar Compounds

2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K3 analog and its use as a coagulant.

Juglone: A natural naphthoquinone with antimicrobial and allelopathic properties.

Plumbagin: Another natural naphthoquinone with anticancer and antimicrobial activities.

Uniqueness: 2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the octylsulfanyl group, which imparts distinct lipophilic properties and enhances its ability to interact with biological membranes. This structural modification can lead to improved bioavailability and efficacy in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.